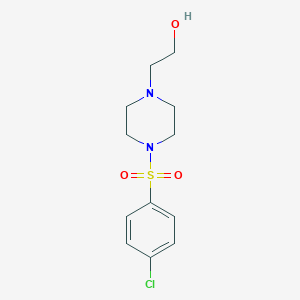

2-(4-((4-Clorofenil)sulfonil)piperazin-1-il)etanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)ethanol" is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and biological activity. Piperazine derivatives are known for their potential therapeutic applications and are often synthesized for the purpose of creating new pharmacologically active molecules. The presence of the sulfonyl group and the chlorine atom suggests that the compound could exhibit interesting chemical and physical properties, as well as potential biological activity .

Synthesis Analysis

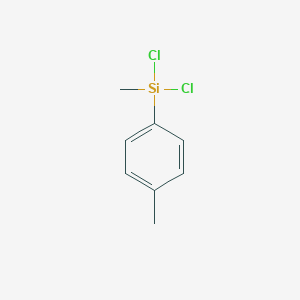

The synthesis of related piperazine derivatives typically involves the condensation of a piperazine moiety with various sulfonyl chlorides. For instance, the synthesis of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol was achieved by reacting piperidin-4-yl-diphenyl-methanol with p-chlorobenzene sulfonylchloride in the presence of a base such as triethylamine, using methylene dichloride as the solvent . This method could potentially be adapted for the synthesis of "2-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)ethanol" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often characterized by X-ray crystallography. For example, the crystal structure of a related compound showed that the piperidine ring adopts a chair conformation and the geometry around the sulfur atom is distorted from a regular tetrahedron . Similarly, the molecular docking studies of novel piperazine derivatives revealed that the piperazine ring maintains a chair conformation, and the substituents can influence the overall molecular geometry, which is crucial for the interaction with biological targets .

Chemical Reactions Analysis

Piperazine derivatives can participate in various chemical reactions, primarily due to the reactivity of the sulfonyl group and the nitrogen atoms in the piperazine ring. The sulfonyl group can act as an electrophile, while the nitrogen atoms can serve as nucleophiles or hydrogen bond donors. The interactions of piperazine derivatives, such as hydrogen bonding, are critical in the formation of supramolecular architectures, as seen in the self-assembled channel structures formed by the interaction of piperazine with 4,4'-sulfonyldiphenol .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. The presence of the sulfonyl group and chlorine atom can affect the compound's polarity, solubility, and reactivity. The crystallographic data of related compounds provide insights into their solid-state properties, such as crystallinity, molecular packing, and intermolecular interactions . These properties are essential for understanding the compound's behavior in different environments and its potential applications in drug design and materials science.

Aplicaciones Científicas De Investigación

Investigación Farmacéutica: Desarrollo de Antihistamínicos

Este compuesto está estructuralmente relacionado con la cetirizina, un antihistamínico conocido que se utiliza para tratar las reacciones alérgicas . Sirve como un intermediario clave en la síntesis de cetirizina y sus derivados. Los investigadores pueden modificar su estructura para desarrollar nuevos antihistamínicos con una eficacia potencialmente mejorada o efectos secundarios reducidos.

Síntesis Química: Intermediario para Derivados de Piperazina

Como un derivado de piperazina en sí mismo, este compuesto es valioso en la síntesis química. Puede actuar como un intermediario para crear una variedad de compuestos basados en piperazina, que tienen aplicaciones que van desde productos farmacéuticos hasta la ciencia de los materiales .

Estudios Neurológicos: Ligando del Receptor de Dopamina

Se ha identificado que los derivados de este compuesto son ligandos de alta afinidad para los receptores de dopamina . Esto lo convierte en una herramienta útil en la investigación neurológica, particularmente para estudiar trastornos relacionados con la dopamina como la enfermedad de Parkinson y la esquizofrenia.

Química Analítica: Patrones de Referencia

En química analítica, este compuesto se puede utilizar como patrón de referencia para calibrar instrumentos y validar métodos analíticos, especialmente en el contexto del control de calidad farmacéutico .

Mecanismo De Acción

Target of Action

The compound 2-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)ethanol, also known as 2-{4-[(4-chlorophenyl)sulfonyl]piperazino}-1-ethanol, is related to Cetirizine . Cetirizine is a second-generation antihistamine compound that exhibits high specific affinity for histamine H1 receptor . Therefore, it’s plausible that this compound may also target the histamine H1 receptor.

Biochemical Pathways

Histamine plays a crucial role in immune response, gastric acid secretion, and neurotransmission .

Pharmacokinetics

Its structural similarity to cetirizine suggests it may have similar adme properties .

Result of Action

If it acts as a histamine h1 receptor antagonist like cetirizine, it could potentially reduce symptoms associated with allergies, such as itching, redness, and swelling .

Propiedades

IUPAC Name |

2-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2O3S/c13-11-1-3-12(4-2-11)19(17,18)15-7-5-14(6-8-15)9-10-16/h1-4,16H,5-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJDMFRUBGVKLQZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)S(=O)(=O)C2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00368773 |

Source

|

| Record name | 2-[4-(4-Chlorobenzene-1-sulfonyl)piperazin-1-yl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.79 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16017-65-5 |

Source

|

| Record name | 2-[4-(4-Chlorobenzene-1-sulfonyl)piperazin-1-yl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.